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The table below summarizes the frequency and severity of key adverse events from the UNITY-NHL phase

2b study of umbralisib monotherapy (800 mg daily) in patients with relapsed or refractory indolent non-

Hodgkin lymphoma (n=208) [1].

Adverse Event

Any Grade Incidence

Grade =3
Incidence

Leading to Discontinuation

Diarrhea

Nausea

Fatigue

Elevated

ALTIAST

Neutropenia

All TEAEs

53% of patients (n=335) [2]

Not fully quantified in results;
reported as common [3]

Not fully quantified in results;

reported as common [3]

Not specified

Not specified

Most patients

9% of patients
(n=335) [2]

Not a leading
Grade =3 event

Not a leading
Grade =3 event

6.7%I7.2% of
patients [1]

20.5% (11.5% G3,
9% G4) [2]

53.4% of patients

Not specified

Not specified

Not specified

Not specified

Not specified

15.4% of patients (15.4%
related to umbralisib) [1]
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Management Strategies for Fatigue & Nausea

The following table outlines proposed management strategies based on general clinical practice and the

safety profile of umbralisib.

Strategy

Fatigue

Nausea

Assessment &
Monitoring

Non-Pharmacological
Interventions

Pharmacological
Interventions

Umbralisib Dose
Modification

Rule out other causes (e.g., anemia,
hypothyroidism). Assess impact on
daily activities.

Energy conservation, moderate
physical activity if tolerated, balanced
nutrition.

Consider correcting nutritional
deficiencies if present.

For persistent, Grade 3 fatigue that
does not improve with supportive
care.

Document timing, frequency, and
triggers. Check for dehydration.

Dietary modification (small, frequent,
bland meals), cold/room-
temperature foods, ginger.

Prophylactic or as-needed
antiemetics (e.g., 5-HT3 receptor
antagonists, prokinetic agents).

For severe or debilitating nausea
unresponsive to antiemetics.
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(Patient Reports FatiguelNauseaD

Assess Severity & Impact

Implement Supportive Care

Re-assess Symptom Control

Persistent Severe
(Grade 3+)

Consider Dose Modification Improved/Controlled

Continue Umbralisib

Click to download full resolution via product page

Key Safety Monitoring & Experimental Protocols

For researchers designing clinical trials, comprehensive monitoring and proactive management are critical.

¢ Routine Monitoring: Implement frequent laboratory assessments, including complete blood counts
(CBC) every 2 weeks for the first 2 months and liver function tests at baseline and throughout
treatment, as neutropenia and transaminitis are known risks [2].

e Proactive Supportive Care: The protocol should mandate prophylaxis for Pneumocystis jirovecii
pneumonia (PJP) and consider prophylactic antivirals to prevent infections such as CMV
reactivation [2].
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e Dose Modification Protocol: Define clear guidelines for holding treatment and dose reduction based
on toxicity grade. For example:
o For Grade 3 diarrhea or elevated liver enzymes: Umbralisib should be withheld until the
event resolves to Grade <1, then resumed at a reduced dose [2].
o For life-threatening (Grade 4) events: Treatment should be permanently discontinued [2].

Important Safety & Regulatory Context

¢ Unique Toxicity Profile: Umbralisib is a dual inhibitor of PI3Kd and casein kinase-1¢ (CK1g), which
is associated with a lower incidence of immune-mediated toxicities like colitis and pneumonitis
compared to earlier-generation PI3K inhibitors [1] [4].

¢ Serious Adverse Events: Beyond fatigue and nausea, be vigilant for more severe toxicities,
including infections, non-infectious colitis, hepatotoxicity, and severe cutaneous reactions [5]
[2].

e US Market Withdrawal: Please note that umbralisib was withdrawn from the U.S. market on
June 1, 2022, due to safety concerns identified in a confirmatory trial [5]. This is a critical
consideration for any ongoing or planned research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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